N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-containing molecules and has been shown to exhibit various biological activities.
Scientific Research Applications
Antimicrobial and Antitumor Studies
Research has revealed that pyridine thiazole derivatives have significant applications in antimicrobial and antitumor studies. For instance, a study by Zou Xun-Zhong et al. (2020) on Zinc(II) complexes with pyridine thiazole derivatives showed increased biological activity against certain bacteria and cancer cell lines compared to free ligands, indicating potential for developing new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Anticancer Activities
Compounds with thiazole and pyridine moieties have shown promising anticancer activities. A study by Yasser H. Zaki et al. (2018) synthesized pyridine and thioamide derivatives that exhibited high cytotoxicity against the MCF-7 cell line, highlighting their potential as anticancer agents (Yasser H. Zaki et al., 2018).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of compounds with pyridine and thiazole units are crucial in medicinal chemistry. For example, the study by F. Adhami et al. (2014) on the synthesis of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes found significant cytotoxicity against human cancer cell lines, indicating the importance of these compounds in drug development (F. Adhami et al., 2014).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-14-7-2-8-15-16(14)21-18(24-15)22(17(23)13-5-1-6-13)11-12-4-3-9-20-10-12/h2-4,7-10,13H,1,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCNBSIYBGBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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